molecular formula C15H19N3O4 B12425544 Imazamox-13C,d3

Imazamox-13C,d3

Katalognummer: B12425544
Molekulargewicht: 309.34 g/mol
InChI-Schlüssel: NUPJIGQFXCQJBK-JGWVFYFMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imazamox-13C,d3 is a labeled version of Imazamox, a systemic herbicide known for its high selectivity, activity, safety, and broad-spectrum efficacy. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in tracing and quantitation during drug development processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Imazamox-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Imazamox molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including isotope exchange reactions and purification processes .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves large-scale synthesis using specialized equipment to handle isotopes, followed by rigorous quality control measures to achieve a purity of 99.63% .

Analyse Chemischer Reaktionen

Types of Reactions

Imazamox-13C,d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Imazamox-13C,d3 is extensively used in scientific research due to its labeled isotopes. Some key applications include:

Wirkmechanismus

Imazamox-13C,d3 exerts its effects by inhibiting the production of acetolactate synthase (ALS) in plants. This enzyme is crucial for the biosynthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts protein synthesis, interferes with DNA synthesis, and halts cell division and growth, ultimately leading to plant death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imazapyr: Another imidazolinone herbicide with a similar mechanism of action.

    Imazethapyr: Also an imidazolinone herbicide, used for controlling broadleaf weeds and grasses.

    Imazapic: Known for its use in controlling annual and perennial grasses and broadleaf weeds.

Uniqueness

Imazamox-13C,d3 is unique due to its isotopic labeling, which allows for precise tracing and quantitation in scientific studies. This feature distinguishes it from other similar compounds that do not have isotopic labels .

Eigenschaften

Molekularformel

C15H19N3O4

Molekulargewicht

309.34 g/mol

IUPAC-Name

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-(trideuterio(113C)methoxymethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/i4+1D3

InChI-Schlüssel

NUPJIGQFXCQJBK-JGWVFYFMSA-N

Isomerische SMILES

[2H][13C]([2H])([2H])OCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O

Kanonische SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.